

The Occurrence of Phenethyl Nonanoate in the Plant Kingdom: A Technical Guide

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Compound of Interest

Compound Name: Phenethyl nonanoate

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Introduction

Phenethyl nonanoate, also known as phenethyl pelargonate, is an ester that contributes to the complex aroma profiles of various natural products. It possesses a fruity, rose-like, and waxy odor, making it a molecule of interest for the flavor, fragrance, and pharmaceutical industries. This technical guide provides an in-depth overview of the natural sources of **phenethyl nonanoate** in plants, detailing its biosynthesis, methods for its extraction and analysis, and a summary of related quantitative data. While direct quantitative data for **phenethyl nonanoate** is scarce in publicly available scientific literature, this guide extrapolates its likely presence based on the occurrence of its biosynthetic precursors, 2-phenylethanol and nonanoic acid (pelargonic acid), in various plant species.

Natural Sources and Quantitative Data

Phenethyl nonanoate is formed through the esterification of 2-phenylethanol and nonanoic acid. The presence of these precursors in a plant's volatile profile is a strong indicator of the potential for **phenethyl nonanoate** to be present, even if at low concentrations.

Table 1: Occurrence of **Phenethyl Nonanoate** Precursors and Related Esters in Plants

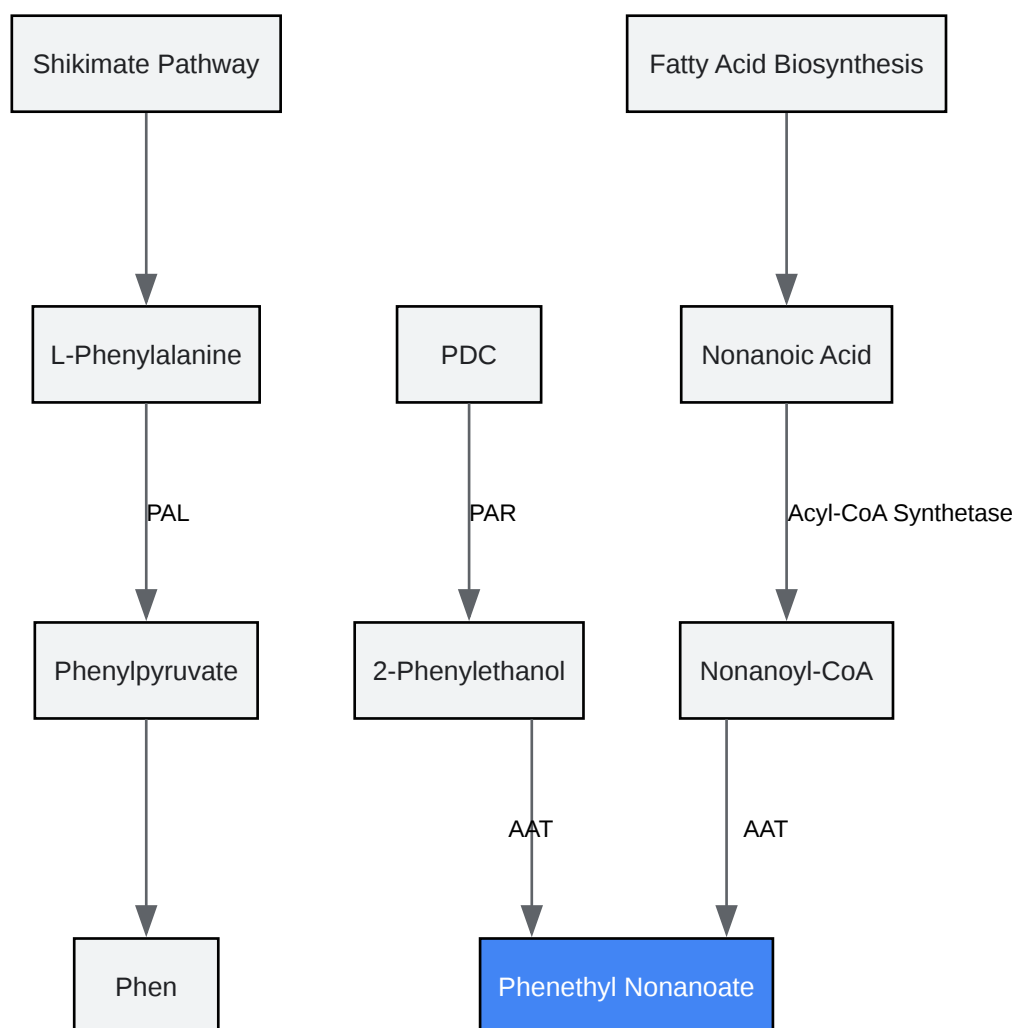
Plant Species	Precursor/Related Ester	Plant Part	Concentration/Relative Abundance	Citation(s)
Rosa damascena (Damask Rose)	2-Phenylethanol	Flower	4.04–4.16% of essential oil	[1]
2-Phenylethanol	Flower	43.2% of fresh flower volatiles	[2]	
2-Phenylethanol	Flower	1.0-1.3% of essential oil	[3]	
Vitis vinifera (Grape)	2-Phenylethanol	Skin	Significantly different concentrations between cultivars	[4]
Malus domestica (Apple)	Phenylethyl alcohol	Fruit	Present in Red Delicious cultivar	[5]
Pelargonium graveolens (Rose Geranium)	Phenethyl tiglate	Whole plant	0.7% of essential oil	[6]

Note: Direct quantitative data for **phenethyl nonanoate** was not found in the surveyed literature. The table presents data for its direct precursor, 2-phenylethanol, and a related phenethyl ester to indicate potential plant sources.

Biosynthesis of Phenethyl Nonanoate

The biosynthesis of **phenethyl nonanoate** in plants is a multi-step process originating from the shikimate pathway. The key precursors are L-phenylalanine, which is converted to 2-phenylethanol, and fatty acids, which are the source of nonanoyl-CoA. The final step is the esterification of these two molecules, catalyzed by an alcohol acyltransferase (AAT).

Signaling Pathway Diagram



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Caption: Proposed biosynthetic pathway of **Phenethyl Nonanoate** in plants.

Experimental Protocols

The analysis of **phenethyl nonanoate** in plant matrices typically involves extraction of the volatile fraction followed by chromatographic separation and mass spectrometric detection.

Extraction of Volatile Compounds

Two common methods for extracting volatile compounds like **phenethyl nonanoate** from plant materials are Steam Distillation and Headspace Solid-Phase Microextraction (HS-SPME).

This method is suitable for extracting essential oils from a large amount of plant material.[1][7][8]

Protocol:

- Preparation of Plant Material: Fresh or dried plant material (e.g., flowers, leaves) is placed into a still.[7]
- Steam Generation: Steam is passed through the plant material, causing the volatile compounds to vaporize.[1] The temperature is typically maintained between 60°C and 100°C.[9]
- Condensation: The steam and volatile compound mixture is cooled in a condenser.[7]
- Separation: The condensed liquid flows into a separator where the essential oil (containing **phenethyl nonanoate**) separates from the hydrosol based on density.[8]

HS-SPME is a solvent-free method ideal for analyzing the volatile profile of a small sample.[10][11]

Protocol:

- Sample Preparation: A known amount of the plant material (e.g., fruit puree, chopped leaves) is placed in a headspace vial. An internal standard may be added for quantification.
- Equilibration: The vial is sealed and heated to a specific temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes) to allow volatile compounds to equilibrate in the headspace.
- Extraction: An SPME fiber (e.g., DVB/CAR/PDMS) is exposed to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the volatile compounds.
- Desorption: The fiber is then retracted and inserted into the injection port of a gas chromatograph for thermal desorption of the analytes.

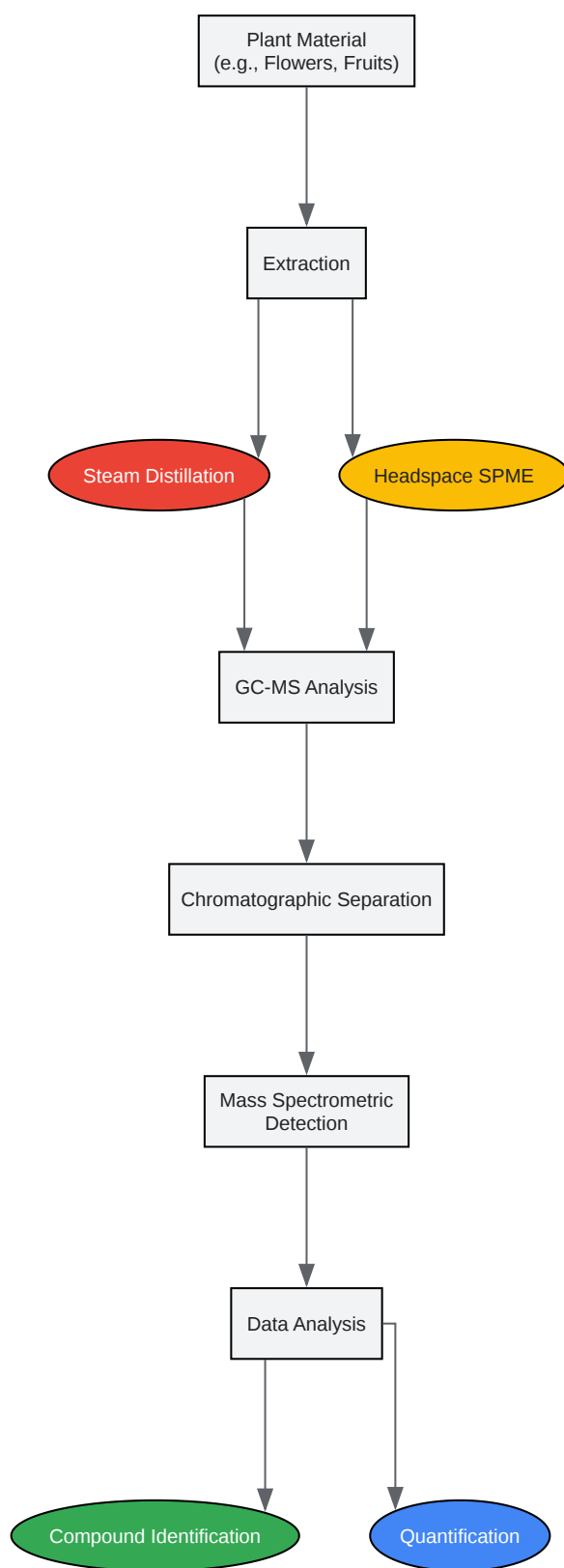
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the standard technique for separating and identifying volatile compounds.[12][13]

Typical GC-MS Parameters:

- Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms, HP-5MS).
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Injection Mode: Splitless.
- Oven Temperature Program: A temperature gradient is used to separate compounds based on their boiling points. For example, start at 40°C, hold for 2 minutes, then ramp to 250°C at 5°C/min.
- Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.
- Mass Range: m/z 40-400.
- Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and/or spectral libraries (e.g., NIST, Wiley).
- Quantification: Quantification is achieved by creating a calibration curve with a pure standard of **phenethyl nonanoate** and using an internal standard to correct for variations in extraction and injection.

Experimental Workflow Diagram



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Caption: General workflow for the analysis of **Phenethyl Nonanoate** from plant sources.

Conclusion

Phenethyl nonanoate is a naturally occurring ester with desirable aromatic properties. While its direct quantification in plants is not widely reported, its presence can be inferred in species rich in its precursors, 2-phenylethanol and nonanoic acid, such as roses, grapes, and apples. The biosynthetic pathway proceeds via the shikimate and fatty acid pathways, culminating in an esterification reaction catalyzed by alcohol acyltransferases. The extraction and analysis of this compound can be effectively achieved using steam distillation or HS-SPME coupled with GC-MS. Further research focusing on targeted quantitative analysis is necessary to fully elucidate the distribution and concentration of **phenethyl nonanoate** across the plant kingdom, which could unlock new opportunities for its use in various industries.

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